Tetrahymanone

Description

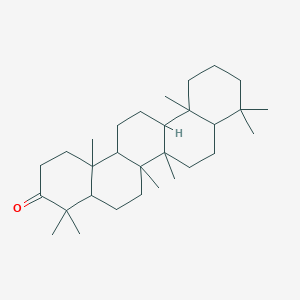

Structure

2D Structure

Properties

IUPAC Name |

4,4,6a,6b,9,9,12a,14b-octamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)15-9-16-27(5)20(25)12-18-29(7)22(27)10-11-23-28(6)17-14-24(31)26(3,4)21(28)13-19-30(23,29)8/h20-23H,9-19H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOCDWIUBNNKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Enigmatic Structure of Tetrahymanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahymanone, a saturated triterpenoid ketone, holds a significant position in the study of evolutionary biology and membrane science. As the oxidized counterpart of the sterol surrogate, tetrahymanol, its chemical structure provides crucial insights into the adaptation of organisms to anaerobic environments. This technical guide offers an in-depth exploration of the chemical architecture of this compound, presenting a compilation of its physicochemical properties, a detailed account of the biosynthetic pathway of its precursor, and hypothetical experimental protocols for its synthesis and characterization. This document aims to serve as a comprehensive resource for researchers engaged in the fields of natural product chemistry, biochemistry, and drug discovery.

Chemical Structure and Properties

This compound is a pentacyclic triterpenoid belonging to the gammacerane series. Its structure is characterized by a ketone functional group at the C-3 position of the gammaceran skeleton.

Chemical Structure:

IUPAC Name: 4,4,6a,6b,9,9,12a,14b-octamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O | [2] |

| Molecular Weight | 426.72 g/mol | [2] |

| CAS Number | 17822-06-9 | [2] |

| Predicted Boiling Point | 477.2 ± 13.0 °C | [2] |

| Predicted Density | 0.955 ± 0.06 g/cm³ | [2] |

Biosynthesis of the Precursor: Tetrahymanol

This compound is derived from its precursor, tetrahymanol, through an oxidation reaction. The biosynthesis of tetrahymanol is a remarkable example of convergent evolution, providing a sterol-like function in the membranes of certain eukaryotes, particularly the ciliate Tetrahymena. The pathway initiates from the common isoprenoid precursor, squalene.

The key enzymatic step is the cyclization of squalene, catalyzed by squalene-tetrahymanol cyclase. This stands in contrast to the biosynthesis of sterols in other eukaryotes, which involves the cyclization of 2,3-oxidosqualene.

References

The Geochemical Journey of Tetrahymanone: From Microbial Origins to Sedimentary Archives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pentacyclic triterpenoid tetrahymanone, a ketone derivative of tetrahymanol, is a significant biomarker in marine sediments. Its presence and abundance provide valuable insights into past environmental conditions, particularly water column stratification. This technical guide delves into the origins of this compound, detailing its biosynthesis by various microorganisms and its subsequent diagenetic transformation within marine sediments. The guide also provides comprehensive experimental protocols for the extraction and analysis of this compound and its precursors, and presents quantitative data to illustrate their distribution in sedimentary records.

Biological Origins of this compound Precursors

This compound found in marine sediments is a diagenetic product of its precursor, tetrahymanol. Tetrahymanol is synthesized by a diverse range of organisms, including both eukaryotes and bacteria, through distinct biosynthetic pathways.

Eukaryotic Biosynthesis of Tetrahymanol

The primary eukaryotic producers of tetrahymanol are ciliates, such as those of the genus Tetrahymena. In these organisms, the biosynthesis of tetrahymanol proceeds directly from the cyclization of squalene, a common precursor for sterols in many other eukaryotes. This reaction is catalyzed by the enzyme squalene-tetrahymanol cyclase (STC). Notably, many of these ciliates can also incorporate sterols from their diet into their membranes, and the synthesis of tetrahymanol is often upregulated in sterol-limited environments.

Bacterial Biosynthesis of Tetrahymanol

A significant contribution to the sedimentary pool of tetrahymanol comes from various groups of bacteria. The bacterial biosynthetic pathway is distinct from the eukaryotic route and involves a two-step enzymatic process.[1][2][3] First, squalene is cyclized by the enzyme squalene-hopene cyclase (Shc) to form a hopene intermediate, such as diploptene. Subsequently, the enzyme tetrahymanol synthase (Ths) catalyzes a ring expansion of the hopene molecule to yield tetrahymanol.[1][2][3] This pathway has been identified in diverse bacterial phyla, including aerobic methanotrophs, nitrite-oxidizers, and sulfate-reducers.

Diagenetic Transformation in Marine Sediments

Once deposited in marine sediments, tetrahymanol undergoes a series of diagenetic transformations, leading to the formation of this compound and another important biomarker, gammacerane. The initial and key step in the formation of this compound is the oxidation of the hydroxyl group of tetrahymanol to a ketone. This process can be influenced by the redox conditions of the sedimentary environment. Subsequent reactions can include dehydration and reduction, leading to the formation of gammacerane.

The precise mechanisms of these transformations in the sedimentary environment are complex and can involve both microbial and abiotic processes. The oxidation of secondary alcohols to ketones is a known reaction in organic chemistry and can occur under various conditions present in sediments.

References

- 1. Early diagenetic transformation of higher-plant triterpenoids in deep-sea sediments from Baffin Bay (Journal Article) | OSTI.GOV [osti.gov]

- 2. "Early diagenesis of triterpenoids derived from mangroves in a subtropi" by Ding He, Bernd R.T. Simoneit et al. [digitalcommons.fiu.edu]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Biological Sources of Tetrahymananone Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahymanone, a pentacyclic triterpenoid alcohol, and its precursor, tetrahymanol, are of significant interest in various scientific fields, from geochemistry to drug development. Their unique cyclic structure, synthesized from the linear isoprenoid squalene, offers a scaffold for novel chemical entities. Understanding the biological origins and biosynthetic pathways of the tetrahymanol precursor, squalene, is critical for harnessing these organisms as potential bio-factories. This technical guide provides an in-depth overview of the primary biological sources of tetrahymanol, detailing the distinct biosynthetic pathways in eukaryotes and bacteria. It includes a compilation of quantitative data on tetrahymanol and squalene content in various organisms, detailed experimental protocols for their extraction and analysis, and visual diagrams of the key biosynthetic pathways.

Introduction

Tetrahymanol is a pentacyclic triterpenoid first identified in the ciliate Tetrahymena pyriformis. Its diagenetic product, gammacerane, is a significant biomarker in geochemical studies, often used to indicate water column stratification in ancient aquatic environments.[1][2] Beyond its geological importance, the unique, sterol-like structure of tetrahymanol has drawn attention for its potential applications in pharmacology and biotechnology.

The direct precursor to tetrahymanol is the C30 isoprenoid, squalene. All triterpenoids are synthesized via the cyclization of squalene.[3] This guide focuses on the biological sources that produce tetrahymanol and, by extension, are rich in its precursor, squalene. Two distinct, evolutionarily conserved biosynthetic pathways have been identified for the conversion of squalene to tetrahymanol, one in eukaryotes and another in bacteria.[1][2][4]

Biological Sources of Tetrahymanol

A diverse range of microorganisms, spanning both eukaryotes and bacteria, are known to synthesize tetrahymanol.

Eukaryotic Sources

The most well-documented eukaryotic producers of tetrahymanol are ciliates of the genus Tetrahymena. These protozoa are sterol auxotrophs, meaning they cannot synthesize their own sterols and must acquire them from their diet.[1] In anaerobic or sterol-limited environments, Tetrahymena species produce tetrahymanol as a sterol surrogate to maintain membrane integrity.[1]

-

Tetrahymena pyriformis : The organism in which tetrahymanol was first discovered.[1][2]

-

Tetrahymena thermophila : Another well-studied ciliate known to produce tetrahymanol.[5]

Beyond ciliates, tetrahymanol has been identified in a select few other eukaryotes, including:

-

Anaerobic Fungi: Certain species within the phylum Neocallimastigomycota, which reside in the digestive tracts of herbivores, synthesize tetrahymanol.[6][7]

-

Ferns: The fern Oleandra wallichii has been shown to contain tetrahymanol.[6]

Bacterial Sources

Previously thought to be rare in bacteria, the capacity for tetrahymanol synthesis is now understood to be more widespread. Bacterial producers are found across several phyla and include:

-

Alphaproteobacteria:

-

Gammaproteobacteria:

-

Other Bacterial Phyla: The gene for tetrahymanol synthase (Ths), a key enzyme in the bacterial pathway, has been identified in the genomes of various other bacteria, including nitrite-oxidizers and sulfate-reducers, suggesting a broader distribution of this biosynthetic capability.[1][2][4]

Biosynthetic Pathways of Tetrahymanol from Squalene

The conversion of the linear squalene molecule into the pentacyclic structure of tetrahymanol is a remarkable enzymatic feat. Eukaryotes and bacteria have evolved distinct pathways to achieve this transformation. Both pathways are oxygen-independent, which is a key advantage in anaerobic environments where sterol synthesis (which requires oxygen) is not possible.[3][6]

Eukaryotic Pathway: Direct Cyclization

In eukaryotes such as ciliates, the synthesis of tetrahymanol is a single-step process catalyzed by the enzyme squalene-tetrahymanol cyclase (STC) .[1][9] This enzyme directly converts squalene into tetrahymanol.

References

- 1. biochem.wustl.edu [biochem.wustl.edu]

- 2. tandfonline.com [tandfonline.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Saponification | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]

- 7. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 8. A distinct pathway for tetrahymanol synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. papersandcake.wordpress.com [papersandcake.wordpress.com]

Tetrahymanone as a Biomarker for Water Column Stratification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Water column stratification, the layering of water masses with different properties, creates unique ecological niches, particularly the development of anoxic (oxygen-depleted) zones. Identifying and characterizing these stratified environments is crucial in various fields, from aquatic ecology to paleoenvironmental reconstruction. Tetrahymanone, a pentacyclic triterpenoid ketone, and its precursor, tetrahymanol, have emerged as significant lipid biomarkers for detecting such conditions. These molecules are primarily synthesized by certain eukaryotes, notably ciliates of the genus Tetrahymena, as a substitute for sterols in anoxic environments where sterol synthesis is inhibited by the lack of molecular oxygen. The diagenetic product of tetrahymanol, gammacerane, is well-preserved in the geological record and serves as a robust proxy for past water column stratification. This technical guide provides an in-depth overview of the use of this compound as a biomarker, including the underlying biological principles, experimental protocols for its detection, and quantitative data from relevant studies.

Introduction to Water Column Stratification and the Role of Biomarkers

Water column stratification occurs when water with different properties, such as temperature, salinity, and density, forms distinct layers that do not mix. This lack of mixing can lead to the depletion of dissolved oxygen in the lower layers (the hypolimnion) as a result of microbial decomposition of organic matter. The interface between the oxygenated upper layer (epilimnion) and the anoxic hypolimnion is known as the chemocline. This environment selects for organisms with specific metabolic adaptations.

Lipid biomarkers are invaluable tools for tracing the presence and activity of specific organisms and for reconstructing past environmental conditions. This compound and its related compounds are particularly useful because their biosynthesis is strongly linked to the anoxic conditions prevalent in stratified water bodies.

The Biological Basis of this compound as a Biomarker

The ciliate Tetrahymena is a well-studied model organism that typically ingests sterols from its diet for membrane structure and function. However, the biosynthesis of sterols is an oxygen-dependent process. In anoxic environments, where both oxygen and dietary sterols are scarce, Tetrahymena and other related ciliates switch to the production of tetrahymanol, a sterol surrogate. The synthesis of tetrahymanol from squalene is catalyzed by the enzyme squalene-tetrahymanol cyclase and does not require molecular oxygen. This compound is the corresponding ketone of tetrahymanol.

The presence of this compound or tetrahymanol in a water sample is, therefore, a strong indicator of the presence of these ciliates and the anoxic conditions in which they thrive. In sediments, the highly stable saturated hydrocarbon gammacerane, formed from the diagenesis of tetrahymanol, provides a long-term record of water column stratification.[1][2][3] While some bacteria are also known to produce tetrahymanol, the primary source in many stratified aquatic ecosystems is believed to be bacterivorous ciliates that graze at the oxic-anoxic interface.[3]

Quantitative Data on this compound and Gammacerane in Stratified Waters

Direct quantitative data correlating this compound concentrations with physical measurements of water column stratification are scarce in publicly available literature. However, numerous studies have established a strong qualitative and semi-quantitative relationship. The following tables summarize the typical findings and provide a framework for interpreting this compound and gammacerane data.

Table 1: Relationship between Gammacerane Index and Water Column Conditions

The Gammacerane Index (Gammacerane / C30 hopane) is a commonly used metric in sedimentary geochemistry to assess the relative contribution of gammacerane-producing organisms.

| Gammacerane Index Range | Inferred Water Column Condition | Associated Environmental Factors | Reference |

| Low (< 0.1) | Well-mixed, oxic water column | High dissolved oxygen throughout the water column, ample supply of dietary sterols for ciliates. | [4][5] |

| Moderate (0.1 - 0.3) | Episodic or weak stratification | Seasonal or intermittent anoxia in the hypolimnion. | [4][5] |

| High (> 0.3) | Persistent, strong stratification | Permanent anoxia in the hypolimnion, often with a sharp chemocline. Ciliates are forced to synthesize tetrahymanol due to the lack of oxygen and dietary sterols. | [2][3][4] |

Table 2: Lipid Biomarker Concentrations in a Stratified Water Column (Example from the Eastern Gotland Basin, Baltic Sea)

This table provides an example of how different lipid biomarker concentrations can vary across the layers of a stratified water column. Note the presence of tetrahymanol in the sediments, indicating its production in the anoxic parts of the water column and subsequent deposition.

| Water Column Layer | Depth Range (m) | Key Characteristics | Sterol Concentration (mg g-1 Corg) | Tetrahymanol Concentration (in sediment) | Reference |

| Epilimnion | 0 - 25 | Warm, oxygenated, high primary productivity | ~ 4 | Not applicable | [6] |

| Thermocline | 25 - 60 | Sharp temperature and density gradient | ~ 15 (in zooplankton) | Not applicable | [6] |

| Hypolimnion | > 60 | Cold, oxygen-depleted to anoxic | Low | Present in underlying sediments | [6] |

| Surface Sediment | 0 - 1 cm | Anoxic | 2.7 (stenols), 1.0 (stanols) | Present | [6] |

Experimental Protocols

Sample Collection

-

Water Samples: Water samples should be collected at various depths across the water column using a Niskin bottle rosette or a similar water sampling device equipped with a CTD (Conductivity, Temperature, Depth) profiler to characterize the physical properties of the water column simultaneously. Samples for lipid analysis should be collected in pre-cleaned amber glass bottles and filtered immediately through a pre-combusted (450°C for 4 hours) glass fiber filter (e.g., GF/F, 0.7 µm pore size). The filters should be stored frozen at -20°C or lower until extraction.

-

Sediment Samples: Sediment cores can be collected using a gravity corer or a multi-corer. The cores should be sectioned immediately, and the samples stored frozen at -20°C or lower in pre-cleaned glass jars.

Lipid Extraction

The following is a generalized protocol for the extraction of total lipids from water filters or sediment samples.

-

Freeze-drying: Lyophilize the filter or sediment sample to remove all water.

-

Solvent Extraction: Extract the dried sample using a solvent mixture such as dichloromethane:methanol (2:1, v/v) in a sonication bath or using an accelerated solvent extractor. Repeat the extraction three times.

-

Phase Separation: Combine the solvent extracts and add a saline solution (e.g., 0.9% NaCl) to induce phase separation. The lipids will partition into the dichloromethane layer.

-

Drying and Concentration: Collect the dichloromethane layer, dry it over anhydrous sodium sulfate, and then evaporate the solvent under a gentle stream of nitrogen to obtain the total lipid extract (TLE).

Saponification and Derivatization

-

Saponification: To separate neutral lipids (including this compound) from fatty acids, the TLE can be saponified by refluxing with 6% KOH in methanol.

-

Extraction of Neutral Lipids: After saponification, extract the neutral lipid fraction with a non-polar solvent like n-hexane.

-

Derivatization (for alcohols): To analyze for tetrahymanol, the alcohol group needs to be derivatized to a less polar and more volatile form for GC-MS analysis. This is typically done by reacting the neutral lipid fraction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of this compound and other lipid biomarkers.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Temperature Program: A temperature program is used to separate the compounds based on their boiling points. A typical program might start at 60°C, ramp up to 300°C at a rate of 4°C/min, and then hold at 300°C for 20 minutes.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For targeted analysis of this compound, selected ion monitoring (SIM) can be used to increase sensitivity and selectivity. The characteristic mass fragments for this compound and its derivatives should be monitored. For gammacerane, the m/z 191 fragment is characteristic of pentacyclic triterpenoids, and its molecular ion is at m/z 412.[1]

-

Quantification: Quantification is achieved by comparing the peak area of the target compound to the peak area of an internal standard of known concentration that is added to the sample before extraction.

Visualizations

Signaling Pathway for Tetrahymanol Synthesis in Ciliates under Anoxia

The following diagram illustrates the proposed signaling pathway that leads to the synthesis of tetrahymanol in ciliates like Tetrahymena in response to water column stratification (hypoxia) and the absence of dietary sterols. This is a hypothetical pathway based on current understanding of ciliate biology and general eukaryotic stress responses.

Caption: Proposed signaling pathway for tetrahymanol synthesis in ciliates under anoxic conditions.

Experimental Workflow for this compound Analysis

This diagram outlines the key steps in the experimental workflow for the analysis of this compound from environmental samples.

Caption: Experimental workflow for the analysis of this compound as a biomarker for water column stratification.

Logical Relationship between Stratification and this compound Production

This diagram illustrates the logical cascade of events from water column stratification to the production and preservation of this compound and its diagenetic product, gammacerane.

Caption: Logical relationship from water column stratification to the production and preservation of this compound/gammacerane.

Conclusion

This compound and its related compounds are powerful biomarkers for identifying and characterizing stratified water columns, both in modern environments and in the geological past. Their biosynthesis by ciliates under anoxic conditions provides a direct link to the specific environmental conditions that arise from stratification. While direct quantitative correlations are still an area of active research, the qualitative and semi-quantitative relationships are well-established and provide a robust framework for interpretation. The experimental protocols outlined in this guide provide a standardized approach for the analysis of these informative molecules. Further research, particularly high-resolution depth profiling of both this compound concentrations and physical water column parameters, will undoubtedly refine the quantitative application of this important biomarker.

References

- 1. Tetrahymanol - Wikipedia [en.wikipedia.org]

- 2. espace.curtin.edu.au [espace.curtin.edu.au]

- 3. Evidence for gammacerane as an indicator of water column stratification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Zooplankton impact on lipid biomarkers in water column vs. surface sediments of the stratified Eastern Gotland Basin (Central Baltic Sea) - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Cellular Superstar: A Technical History of Tetrahymena Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ciliated protozoan Tetrahymena has, for nearly a century, served as a cornerstone of fundamental biological discovery. Its unique cellular and genetic architecture has provided an unparalleled window into processes that are conserved across the eukaryotic domain, from the intricacies of cellular division to the mechanisms of genetic inheritance and expression. This technical guide delves into the history of Tetrahymena research, focusing on the seminal discoveries and the experimental methodologies that propelled them. It is intended for an audience of researchers, scientists, and drug development professionals who seek to understand the foundational experiments that have established Tetrahymena as a premier model organism and to potentially leverage its unique biology in their own work. We will explore the initial domestication of this organism for laboratory use, the groundbreaking discovery of its complex mating system, and its role in Nobel Prize-winning research on catalytic RNA and telomere biology.

The Taming of a Protozoan: André Lwoff and the Advent of Axenic Culture

The journey of Tetrahymena from a common freshwater pond inhabitant to a sophisticated laboratory tool began with the pioneering work of French microbiologist André Lwoff. Prior to his efforts, ciliates were typically cultured in non-sterile infusions of organic matter, making controlled biochemical and physiological studies nearly impossible.

The Challenge of a Germ-Free Existence

Lwoff's primary challenge was to grow Tetrahymena in a completely sterile, or axenic, environment, free from the bacteria upon which it naturally preys. This required the development of a nutrient-rich, chemically defined medium that could support the organism's growth and reproduction in the absence of particulate food.

Experimental Protocol: Lwoff's Axenic Culture Method (1923)

Objective: To establish and maintain a pure culture of Tetrahymena free from contaminating microorganisms.

Materials:

-

A starting culture of Tetrahymena (e.g., Tetrahymena pyriformis)

-

Sterile pipettes or micropipettes

-

A series of sterile culture tubes or flasks

-

A sterile, nutrient-rich liquid medium. Early media often contained:

-

Proteose peptone (a digest of animal protein)

-

Yeast extract

-

Inorganic salts (e.g., phosphates, magnesium sulfate)

-

A carbon source (e.g., glucose)

-

-

A light microscope for observation

Procedure:

-

Isolation: A single Tetrahymena cell was isolated from a mixed culture using a micropipette under microscopic observation.

-

Serial Washing: The isolated cell was transferred through a series of sterile washing solutions (e.g., sterile water or a simple salt solution) to remove adherent bacteria. This was a critical and painstaking step.

-

Inoculation: The washed cell was then inoculated into a sterile culture tube containing the axenic medium.

-

Incubation: The culture was incubated at a controlled temperature (e.g., room temperature or slightly elevated).

-

Subculturing: As the Tetrahymena population grew, a small volume of the culture was aseptically transferred to a fresh tube of sterile medium to maintain the culture and prevent nutrient depletion.

Quantitative Data: Early Growth Characteristics

Precise quantitative data from Lwoff's initial experiments are scarce in modern literature. However, subsequent studies building on his work established key growth parameters for Tetrahymena in axenic culture.

| Parameter | Typical Value in Early Axenic Cultures |

| Doubling Time (at 28-30°C) | 3-4 hours |

| Maximum Cell Density | 1 x 10^5 to 5 x 10^5 cells/mL |

Logical Workflow of Axenic Culture Establishment

Caption: Workflow for establishing an axenic culture of Tetrahymena.

A Protozoan Ménage à Sept: The Discovery of Mating Types by David L. Nanney

The establishment of axenic cultures paved the way for genetic studies, which were revolutionized by the work of David L. Nanney in the 1950s. Nanney's meticulous research uncovered the remarkable fact that Tetrahymena thermophila possesses not two, but seven distinct mating types.

Unraveling a Complex Social Life

Nanney observed that Tetrahymena cells would only conjugate (mate) with cells of a different mating type. This discovery of "self-sterility" and "cross-fertility" was the key to unlocking the genetics of this organism.

Experimental Protocol: Mating Type Determination

Objective: To identify the mating type of an unknown Tetrahymena thermophila strain.

Materials:

-

An unknown T. thermophila strain to be tested.

-

A set of "tester" strains with known mating types (I through VII).

-

Sterile culture medium (e.g., proteose peptone-based medium).

-

Sterile starvation medium (e.g., 10 mM Tris-HCl, pH 7.4).

-

Small sterile culture vessels (e.g., microtiter plates or small test tubes).

-

A light microscope.

Procedure:

-

Culturing: Grow the unknown strain and all seven tester strains in separate axenic cultures to a high cell density.

-

Starvation: Induce sexual readiness by washing the cells and transferring them to a sterile starvation medium. This is a critical step, as well-fed cells will not conjugate. Incubate in the starvation medium for at least 12-24 hours.

-

Mixing: In a microtiter plate or a series of small tubes, mix a small volume of the starved unknown culture with an equal volume of each of the seven starved tester strains. Include a control where the unknown strain is mixed with itself.

-

Incubation: Allow the mixed cultures to incubate for several hours (typically 2-6 hours).

-

Microscopic Observation: Examine a drop from each mixture under a light microscope. The formation of conjugating pairs (cells fused at their anterior ends) indicates a successful mating event.

-

Identification: The mating type of the unknown strain is the one that does not result in pair formation when mixed with the corresponding tester strain. For example, if the unknown strain forms pairs with all tester strains except for tester strain III, then the unknown strain is mating type III.

Quantitative Data: Mating Frequencies

While specific quantitative data from Nanney's original publications are not easily tabulated in a modern format, subsequent research has quantified the efficiency of mating in Tetrahymena.

| Condition | Mating Efficiency (Percentage of Cells in Pairs) |

| Two compatible, starved mating types mixed | > 90% within 2-4 hours |

| Two identical, starved mating types mixed | < 1% |

| Well-fed, compatible mating types mixed | < 5% |

Signaling Pathway: A Simplified View of Mating Type Recognition

The determination of mating type is a complex genetic process involving programmed DNA rearrangements. The recognition between compatible mating types is mediated by cell-surface proteins.

Caption: Mating recognition in Tetrahymena is based on cell-surface protein interactions.

Nobel-Winning Discoveries: Ribozymes and Telomerase

The unique molecular biology of Tetrahymena has directly led to two Nobel Prizes, cementing its status as a powerhouse of fundamental research.

Catalytic RNA: The Discovery of Ribozymes

In the early 1980s, Thomas Cech and his colleagues made the astonishing discovery that RNA from Tetrahymena could catalyze its own splicing without the help of proteins. This shattered the long-held dogma that only proteins could be biological catalysts.

Experimental Protocol: In Vitro Self-Splicing of Tetrahymena rRNA

Objective: To demonstrate that the intervening sequence (intron) in the ribosomal RNA precursor of Tetrahymena can be spliced out in the absence of any protein.

Materials:

-

Purified ribosomal RNA precursor (pre-rRNA) from Tetrahymena thermophila.

-

A reaction buffer containing:

-

Magnesium chloride (MgCl2), an essential cofactor.

-

A buffer to maintain pH (e.g., Tris-HCl).

-

A guanosine nucleotide (GTP, GDP, GMP, or guanosine).

-

-

Polyacrylamide gel electrophoresis (PAGE) apparatus.

-

Radioactive labeling reagents (e.g., [α-³²P]GTP) and autoradiography equipment for visualization.

Procedure:

-

Isolation of pre-rRNA: Nuclei were isolated from Tetrahymena cells, and the pre-rRNA was purified.

-

In Vitro Reaction: The purified pre-rRNA was incubated in the reaction buffer at a controlled temperature (e.g., 37°C).

-

Time Course Sampling: Aliquots of the reaction were taken at different time points.

-

PAGE Analysis: The RNA from each time point was separated by size using PAGE.

-

Visualization: The gel was exposed to X-ray film. The appearance of smaller RNA molecules (the spliced exons and the excised intron) over time, and the disappearance of the larger pre-rRNA, demonstrated the splicing reaction. The incorporation of the radiolabeled guanosine at the 5' end of the excised intron confirmed the reaction mechanism.

Quantitative Data: Self-Splicing Reaction Kinetics

| Parameter | Value |

| Optimal Mg²⁺ Concentration | 5-10 mM |

| Optimal Temperature | 37-42 °C |

| Michaelis Constant (Km) for Guanosine | ~30 µM |

| Rate of Splicing (k_cat) | ~2-4 min⁻¹ |

Workflow for Ribozyme Discovery

Caption: Experimental workflow for the discovery of self-splicing RNA.

The Ends of Chromosomes: Telomeres and Telomerase

The discovery of the enzymatic nature of RNA set the stage for another groundbreaking finding from the world of Tetrahymena. Elizabeth Blackburn and Carol Greider, studying the numerous small chromosomes in the Tetrahymena macronucleus, identified the enzyme responsible for maintaining the ends of chromosomes, which they named telomerase.

Experimental Protocol: The Telomerase Activity Assay

Objective: To detect and characterize the activity of the telomerase enzyme in Tetrahymena cell extracts.

Materials:

-

A cell-free extract from Tetrahymena.

-

A synthetic DNA oligonucleotide primer with a telomeric repeat sequence (e.g., 5'-(TTGGGG)n-3').

-

Deoxynucleoside triphosphates (dNTPs), including at least one that is radioactively labeled (e.g., [α-³²P]dGTP).

-

A reaction buffer containing MgCl₂ and other necessary salts.

-

Polyacrylamide gel electrophoresis apparatus for sequencing gels.

-

Autoradiography equipment.

Procedure:

-

Preparation of Cell Extract: Tetrahymena cells were lysed, and a soluble extract was prepared by centrifugation.

-

Telomerase Reaction: The cell extract was incubated with the telomeric DNA primer and the dNTP mix (including the radiolabeled dGTP).

-

Incubation: The reaction was allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time.

-

Product Purification: The DNA products were purified from the reaction mixture.

-

PAGE and Autoradiography: The DNA products were separated on a high-resolution sequencing gel. The gel was then dried and exposed to X-ray film. The appearance of a ladder of bands, each differing by the length of one telomeric repeat (6 base pairs in Tetrahymena), indicated the processive addition of telomeric repeats by the telomerase enzyme.

Quantitative Data: Telomerase Activity

| Parameter | Characteristic Observation |

| Repeat Unit Added | TTGGGG |

| Periodicity of the Ladder on the Gel | 6 nucleotides |

| Processivity | Addition of multiple repeats before dissociation |

| RNase Sensitivity | Activity is abolished by treatment with RNase, indicating an essential RNA component |

Telomerase Activity Assay Workflow

Caption: Workflow for the telomerase activity assay.

Conclusion

From the foundational work of André Lwoff in developing axenic culture techniques to the Nobel Prize-winning discoveries of catalytic RNA and telomerase, Tetrahymena has consistently proven to be an invaluable model organism. Its unique biology, including its complex mating system discovered by David L. Nanney, has provided fertile ground for fundamental biological insights. The experimental protocols and quantitative data presented in this guide offer a glimpse into the technical rigor and elegant simplicity of the research that has shaped our understanding of eukaryotic cell biology. For today's researchers and drug development professionals, the history of Tetrahymena research serves not only as a fascinating chapter in the annals of science but also as a testament to the power of curiosity-driven research and the enduring utility of well-chosen model systems. The legacy of Tetrahymena continues, with ongoing research into its complex genetics, epigenetics, and cellular processes promising further discoveries in the years to come.

The Cryptic Presence of Tetrahymanone in Alkaline Lakes: A Technical Guide for Researchers

An in-depth exploration of the natural occurrence, biosynthetic origins, and analytical methodologies for tetrahymanone and its precursor, tetrahymanol, in unique alkaline lacustrine environments.

For Immediate Release

[City, State] – November 20, 2025 – Long considered a biochemical curiosity, the pentacyclic triterpenoid this compound, and its immediate precursor tetrahymanol, are emerging as significant biomarkers in the study of alkaline lake ecosystems. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural occurrence, biosynthesis, and analysis of these compounds in these chemically distinct environments.

Alkaline lakes, characterized by high pH and carbonate concentrations, harbor unique microbial communities that have adapted to these extreme conditions. Within this specialized biosphere, the production of tetrahymanol, which can be subsequently oxidized to this compound, serves as a fascinating example of biochemical adaptation and a potential source for novel bioactive compounds.

Natural Occurrence in Alkaline Lake Sediments

Recent studies have begun to shed light on the presence of tetrahymanol in the sediments of alkaline lakes, environments previously under-investigated for this class of compounds. Analysis of lipid biomarkers in the highly alkaline and magnesium-rich Lake Salda in southwestern Anatolia has identified tetrahymanol as a potentially significant biomarker.[1] Its presence is suggested to be indicative of ciliates within the lake's ecosystem.

Further solidifying the link between alkaline environments and tetrahymanol synthesis, the aerobic methanotrophic bacterium, Methylomicrobium alcaliphilum, isolated from the sediments of a hypersaline alkaline lake, has been shown to produce significant quantities of tetrahymanol.[2] This discovery is pivotal as it demonstrates a bacterial source for this triterpenoid within an alkaline lacustrine setting, expanding its known biological origins beyond eukaryotes.

While direct quantitative data for this compound in alkaline lakes remains to be extensively published, the presence of its precursor, tetrahymanol, strongly implies its formation through oxidative processes within the sediment or water column. The following table summarizes the reported occurrence of tetrahymanol in an alkaline lake context.

| Compound | Lake/Source | Sample Type | Concentration/Abundance | Putative Biological Source | Reference |

| Tetrahymanol | Lake Salda, Turkey | Surface Sediments | Detected as a relevant biomarker | Ciliates | Kaiser et al., 2017[1] |

| Tetrahymanol | Hypersaline alkaline lake | Sediment Isolate (Methylomicrobium alcaliphilum) | Increased 8-fold in stationary phase cells | Aerobic methanotrophic bacteria | Welander et al., 2015[2] |

Biosynthesis of Tetrahymanol: A Divergent Pathway

The biosynthesis of tetrahymanol in bacteria follows a distinct pathway from that in eukaryotes. While eukaryotes utilize a squalene-tetrahymanol cyclase to directly convert squalene to tetrahymanol, bacteria employ a two-step process. This involves the cyclization of squalene to a hopene molecule by a squalene-hopene cyclase (SHC), followed by a subsequent ring expansion to form tetrahymanol, a reaction catalyzed by the recently identified enzyme, tetrahymanol synthase (Ths).

The discovery of the ths gene in a variety of bacteria, including those found in environments analogous to alkaline lakes (e.g., sulfate-reducers, methanotrophs), suggests that the genetic potential for tetrahymanol synthesis is widespread in these ecosystems.

Below is a DOT script representation of the bacterial tetrahymanol biosynthesis pathway.

Experimental Protocols

The analysis of this compound and tetrahymanol from alkaline lake samples requires robust extraction and analytical techniques. The following provides a generalized workflow adaptable for this purpose.

Sample Collection and Storage

-

Sediment cores should be collected from the alkaline lake and immediately frozen at -20°C or lower to halt biological activity.

-

Water samples should be collected in amber glass bottles and filtered through a pre-combusted glass fiber filter (GF/F). The filter and the filtrate should be stored frozen.

Lipid Extraction

-

For Sediments: Freeze-dried and homogenized sediment is subjected to solvent extraction, often using a DIONEX Accelerated Solvent Extractor (ASE) or soxhlet apparatus. A common solvent system is dichloromethane:methanol (2:1 v/v).

-

For Filters: The filter is cut into small pieces and extracted using a similar solvent system, often with ultrasonication to enhance cell lysis and extraction efficiency.

Fractionation and Derivatization

-

The total lipid extract (TLE) is typically fractionated using column chromatography (e.g., silica gel) with solvents of increasing polarity to separate compound classes (e.g., hydrocarbons, ketones, alcohols).

-

The polar fraction containing alcohols (including tetrahymanol) is often derivatized prior to analysis to increase volatility. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts hydroxyl groups to their trimethylsilyl (TMS) ethers.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary analytical technique for the identification and quantification of this compound and TMS-derivatized tetrahymanol.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.

-

Injector: Splitless injection is common for trace analysis.

-

Oven Program: A temperature gradient is used to separate compounds based on their boiling points.

-

Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

-

-

Identification: Compound identification is based on comparison of retention times and mass spectra with those of authentic standards or published data.

The logical workflow for the analysis is depicted in the following DOT script.

Future Directions and Implications

The presence of this compound and tetrahymanol in alkaline lakes opens up several avenues for future research. Quantitative surveys are needed to establish the abundance of these compounds across a range of alkaline environments and to explore their potential as paleoenvironmental proxies, particularly for water column stratification and the presence of specific microbial communities. Furthermore, the unique biosynthetic pathway in bacteria presents an interesting target for molecular studies and could have implications for biotechnology and the discovery of novel enzymes. For drug development professionals, the unique chemical structure of these triterpenoids produced in extreme environments may offer a starting point for the discovery of new bioactive molecules with pharmaceutical potential.

This technical guide serves as a foundational resource for the scientific community to delve deeper into the intriguing world of this compound in alkaline lakes, a field ripe for discovery.

References

Biosynthetic Pathway Leading to the Gammacerane Series: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gammacerane, a pentacyclic triterpenoid, is a significant biomarker in geochemical studies, indicating water column stratification in ancient aquatic environments. Its biological precursor, tetrahymanol, is synthesized by both eukaryotes and bacteria through distinct biosynthetic pathways. This technical guide provides a comprehensive overview of the enzymatic reactions, intermediates, and regulatory aspects of the pathways leading to the gammacerane series. It includes detailed experimental protocols for the purification and assay of key enzymes, quantitative data on enzyme kinetics and cellular yields, and methods for isotopic labeling studies to elucidate the biosynthetic route. Visual diagrams of the pathways and experimental workflows are provided to facilitate understanding.

Introduction

The gammacerane series of pentacyclic triterpenoids are derived from the diagenesis of tetrahymanol (gammaceran-3β-ol). The biosynthesis of tetrahymanol is of significant interest as it represents a key evolutionary adaptation to anaerobic environments and provides insights into the diversification of triterpenoid metabolism. Two distinct pathways for tetrahymanol biosynthesis have been identified in eukaryotes and bacteria, both originating from the C30 isoprenoid, squalene.

-

Eukaryotic Pathway: In ciliates such as Tetrahymena thermophila, tetrahymanol is synthesized in a single enzymatic step from squalene. This direct cyclization is catalyzed by the enzyme squalene-tetrahymanol cyclase (STC).

-

Bacterial Pathway: In contrast, bacteria employ a two-step pathway. First, squalene is cyclized by squalene-hopene cyclase (SHC) to form a pentacyclic hopanoid intermediate, such as diploptene. Subsequently, tetrahymanol synthase (Ths) is proposed to catalyze a ring expansion of the hopanoid to yield tetrahymanol.[1][2][3]

This guide will delve into the specifics of both pathways, presenting the available quantitative data, detailed experimental methodologies, and visual representations of the biochemical transformations.

Core Biosynthetic Pathways

Eukaryotic Pathway in Tetrahymena

The eukaryotic pathway is a streamlined process where the linear substrate, squalene, is directly converted to the pentacyclic product, tetrahymanol.

Bacterial Pathway

The bacterial pathway involves a hopanoid intermediate and is a testament to the modularity of metabolic evolution.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes and metabolites in the gammacerane biosynthetic pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (µM) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Squalene-Tetrahymanol Cyclase (STC) | Tetrahymena thermophila | Squalene | 18 | 7.0 | 30 | [4][5] |

| Squalene-Hopene Cyclase (SHC) | Alicyclobacillus acidocaldarius | Squalene | 3 | - | - | [5] |

| Squalene-Hopene Cyclase (SHC) | Zymomonas mobilis | Squalene | 12 | - | - | [5] |

| Tetrahymanol Synthase (Ths) | - | - | Not Reported | Not Reported | Not Reported | - |

Note: Kinetic data for Tetrahymanol Synthase (Ths) is not currently available in the published literature.

Table 2: Cellular Concentrations and Yields

| Metabolite | Organism | Condition | Concentration/Yield | Reference(s) |

| Squalene | Rhodopseudomonas palustris TIE-1 (Δshc mutant) | - | 3.8 mg/g DCW | [3] |

| Squalene | Rhodopseudomonas palustris TIE-1 (engineered) | - | 15.8 mg/g DCW | [6] |

| Hopanoids | Rhodopseudomonas palustris TIE-1 (wild-type) | Certain culture conditions | >36.7 mg/g DCW | [6] |

| Tetrahymanol | Rhodopseudomonas palustris | - | 0.4 mg/g biomass | [4] |

| Tetrahymanol | Methylomicrobium alcaliphilum | Stationary phase | 8-fold increase vs. exponential phase | [7] |

DCW: Dry Cell Weight

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the gammacerane biosynthetic pathway.

Purification of Squalene-Tetrahymanol Cyclase (STC) from Tetrahymena thermophila

This protocol is based on the method described by Saar et al. (1991).[4]

Materials:

-

Tetrahymena thermophila cell culture

-

Buffer A: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT

-

Buffer B: Buffer A + 1% (w/v) octylthioglucoside

-

DEAE-Trisacryl, Hydroxyapatite, and Mono Q columns

-

FPLC system

Procedure:

-

Cell Lysis: Harvest T. thermophila cells by centrifugation and resuspend in Buffer A. Lyse the cells by sonication or French press.

-

Membrane Fractionation: Centrifuge the lysate at 10,000 x g to remove cell debris. Pellet the membrane fraction by ultracentrifugation at 100,000 x g.

-

Solubilization: Resuspend the membrane pellet in Buffer B and stir for 1 hour at 4°C to solubilize membrane proteins.

-

Clarification: Centrifuge at 100,000 x g for 1 hour to pellet insoluble material.

-

DEAE-Trisacryl Chromatography: Load the supernatant onto a DEAE-Trisacryl column equilibrated with Buffer A containing 0.1% octylthioglucoside. Elute with a linear gradient of NaCl (0-0.5 M).

-

Hydroxyapatite Chromatography: Pool the active fractions and apply to a hydroxyapatite column. Elute with a phosphate gradient.

-

FPLC on Mono Q: Further purify the active fractions on a Mono Q column using a shallow NaCl gradient.

-

Analysis: Analyze the purified fractions by SDS-PAGE for purity and perform enzyme activity assays.

Representative Enzyme Assay for Squalene Cyclases (STC and SHC)

Materials:

-

Purified enzyme (STC or SHC)

-

Assay Buffer: 100 mM sodium phosphate (pH 7.0) containing 0.5% Tween 80

-

Substrate: Squalene (dissolved in a suitable organic solvent like acetone or ethanol)

-

Quenching solution: 1 M HCl

-

Extraction solvent: Hexane

-

GC-MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer and the purified enzyme.

-

Substrate Addition: Add squalene to the reaction mixture to a final concentration of 20-50 µM. Vortex briefly to mix.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C for STC) for a defined period (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding the quenching solution.

-

Extraction: Extract the lipid products by adding hexane, vortexing, and centrifuging to separate the phases.

-

Analysis: Analyze the hexane phase by GC-MS to identify and quantify the products (tetrahymanol or hopene).

Isotopic Labeling Study using 13C-Glucose

This protocol provides a general framework for tracing the carbon flow into the gammacerane precursor, tetrahymanol.

Materials:

-

Bacterial or ciliate culture

-

Defined medium with [U-13C6]-glucose as the sole carbon source

-

Lipid extraction solvents (chloroform, methanol, water)

-

Derivatization reagent (e.g., BSTFA with TMCS)

-

GC-MS system

Procedure:

-

Culture and Labeling: Grow the organism in a defined medium where the primary carbon source is replaced with [U-13C6]-glucose.

-

Harvesting: Harvest the cells at various time points during growth.

-

Lipid Extraction: Perform a total lipid extraction using a modified Bligh-Dyer method.

-

Derivatization: Derivatize the lipid extract to improve the volatility of the analytes for GC-MS analysis. For hydroxyl-containing compounds like tetrahymanol, silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is common.[2][8]

-

GC-MS Analysis: Analyze the derivatized extract by GC-MS.

-

Data Analysis: Analyze the mass spectra of the target compounds (squalene, hopanoids, tetrahymanol) to determine the mass shift due to the incorporation of 13C. This information can be used to deduce the biosynthetic pathway and the origin of the carbon atoms in the final product.

GC-MS Analysis of Triterpenoids

This is a representative protocol for the analysis of tetrahymanol and related compounds.

Sample Preparation:

-

The extracted and derivatized lipid sample is dissolved in a suitable solvent (e.g., hexane).

-

An internal standard (e.g., cholestane) is added for quantification.

GC-MS Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms, is typically used.

-

Injector: Splitless injection is often employed for trace analysis.

-

Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C and ramping up to 300°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Full scan mode is used for identification, and selected ion monitoring (SIM) mode can be used for enhanced sensitivity in quantification.

Data Analysis:

-

Compounds are identified by comparing their retention times and mass spectra with those of authentic standards or with published data.

-

Quantification is performed by integrating the peak areas of the target compounds and the internal standard.

Conclusion

The biosynthesis of the gammacerane series precursor, tetrahymanol, showcases two distinct evolutionary strategies for the cyclization of squalene. While the eukaryotic pathway is a direct conversion, the bacterial pathway proceeds through a hopanoid intermediate. This guide provides a foundational understanding of these pathways, compiling the available quantitative data and presenting detailed experimental protocols for their investigation. Further research, particularly on the kinetic characterization of tetrahymanol synthase (Ths) and the in vivo dynamics of the pathway intermediates, will be crucial for a more complete understanding of this important biosynthetic route and its regulation. The methodologies and data presented herein serve as a valuable resource for researchers in natural product chemistry, biochemistry, and drug development.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Purification and some properties of the squalene-tetrahymanol cyclase from Tetrahymena thermophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. Characteristics and Application of Rhodopseudomonas palustris as a Microbial Cell Factory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A distinct pathway for tetrahymanol synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrahymanone: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahymanone, a pentacyclic triterpenoid ketone, is a derivative of the naturally occurring tetrahymanol. With a gammacerane backbone, its chemical structure presents a unique scaffold for potential pharmacological applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant (though currently limited) biological data. The information is curated to support further research and development in medicinal chemistry and related fields.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. It is important to note that while some data is available, specific experimental values for several properties remain to be fully elucidated in the scientific literature.

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O | - |

| Molecular Weight | 426.72 g/mol | [1] |

| CAS Number | 17822-06-9 | - |

| Systematic Name | Gammaceran-3-one | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Note: The molecular weight has been confirmed by mass spectrometry data.[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively available in public databases. The following sections outline the expected spectral characteristics based on its chemical structure and data from related triterpenoid ketones.

¹H NMR Spectroscopy

A proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is expected to exhibit a complex pattern of signals in the aliphatic region (approximately 0.7-2.5 ppm) due to the numerous methylene and methine protons of the pentacyclic system. The presence of multiple singlet signals between 0.7 and 1.2 ppm would be characteristic of the eight methyl groups in the gammacerane skeleton. The protons on the carbons alpha to the ketone at the C-3 position would likely appear as multiplets in the downfield region of the aliphatic signals, around 2.0-2.5 ppm.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum is a powerful tool for confirming the carbon skeleton. For this compound, approximately 30 distinct carbon signals would be expected. The most downfield signal, typically in the range of 210-220 ppm, would correspond to the carbonyl carbon (C=O) at the C-3 position. The remainder of the signals, representing the other 29 carbons of the gammacerane framework, would appear in the upfield region, characteristic of saturated hydrocarbons.

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of this compound would be dominated by a strong absorption band characteristic of a ketone carbonyl stretch (C=O). This peak is expected to appear in the region of 1705-1725 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the numerous methyl and methylene groups, typically observed in the 2850-2960 cm⁻¹ region, and C-H bending vibrations in the 1350-1470 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry data for gammaceran-3-one confirms a molecular weight of 426.[1] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula of C₃₀H₅₀O. The fragmentation pattern in the mass spectrum would be complex, reflecting the stable pentacyclic structure, with initial fragmentation likely involving the loss of small alkyl groups.

Experimental Protocols

Synthesis of this compound from Tetrahymanol

A common method for the synthesis of a ketone from a secondary alcohol, such as the conversion of Tetrahymanol to this compound, is through oxidation.

Methodology:

-

Dissolution: Dissolve Tetrahymanol in a suitable organic solvent, such as dichloromethane (DCM) or acetone.

-

Oxidation: Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or Jones reagent (a solution of chromium trioxide in sulfuric acid), to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a suitable reagent (e.g., isopropanol for Jones reagent). Dilute the mixture with water and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Purification and Characterization

Purification of triterpenoid ketones like this compound is typically achieved using chromatographic techniques.

Methodology:

-

Column Chromatography: The crude product is subjected to column chromatography on silica gel. A solvent system with a gradient of increasing polarity (e.g., ethyl acetate in hexanes) is used to elute the compound.

-

Fraction Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Characterization: The pure fractions are combined, and the solvent is removed under reduced pressure. The structure and purity of the isolated this compound are then confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, the broader class of triterpenoids is known to exhibit a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, and anti-cancer properties.

Given the structural similarity to other bioactive triterpenoids, it is plausible that this compound could interact with various cellular signaling pathways. Research into the biological effects of other triterpenoid ketones suggests potential mechanisms of action that could be investigated for this compound.

Further research is required to determine the specific biological targets and mechanisms of action of this compound. Cytotoxicity assays against various cancer cell lines would be a logical first step in elucidating its potential as a therapeutic agent.

Conclusion

This compound is a structurally interesting pentacyclic triterpenoid with potential for further investigation in the field of drug discovery. This guide has summarized the currently available physical and chemical data and has outlined logical next steps for its synthesis, purification, and biological evaluation. The lack of extensive experimental data highlights a significant opportunity for researchers to contribute to the understanding of this and other related natural product derivatives. The methodologies and hypothetical pathways presented here provide a framework for initiating such studies.

References

An In-Depth Technical Guide to Tetrahymanone and its Precursor, Tetrahymanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the current scientific understanding of Tetrahymanone and its immediate biosynthetic precursor, Tetrahymanol. While the physicochemical properties of this compound are defined, a significant gap exists in the scientific literature regarding its specific biological activities, mechanisms of action, and associated signaling pathways. In contrast, its precursor, Tetrahymanol, is better characterized, primarily for its role as a membrane lipid in various organisms. This document summarizes the available data for both compounds, highlights the current limitations in our knowledge of this compound, and provides relevant experimental context where possible.

Physicochemical Data

The fundamental chemical properties of this compound and Tetrahymanol are well-established.

| Compound | CAS Number | Molecular Formula |

| This compound | 17822-06-9 | C30H50O |

| Tetrahymanol | 2130-17-8 | C30H52O |

Tetrahymanol: The Biosynthetic Precursor

Biological Role and Significance

Tetrahymanol is a pentacyclic triterpenoid alcohol that functions as a sterol surrogate, particularly in the cell membranes of certain eukaryotes living in anaerobic or low-oxygen environments.[1][2][3] Its rigid structure contributes to maintaining membrane fluidity and integrity, a role typically fulfilled by sterols in other eukaryotes.[1] The biosynthesis of Tetrahymanol from squalene is a notable oxygen-independent process, providing a significant advantage for organisms in oxygen-depleted conditions.[2][3]

Organisms known to produce Tetrahymanol include:

-

Ciliates: Primarily studied in Tetrahymena pyriformis and Tetrahymena thermophila.[1][4]

-

Bacteria: Found in various species, where the biosynthetic pathway is distinct from that in eukaryotes.[1][5][6]

-

Fungi and Ferns: Also identified in certain species of these kingdoms.[1]

The biosynthesis of Tetrahymanol is regulated by the availability of exogenous sterols. The presence of cholesterol, for instance, has been shown to inhibit the synthesis of Tetrahymanol in Tetrahymena pyriformis.[4]

Biosynthesis of Tetrahymanol

The biosynthesis of Tetrahymanol from squalene is a key pathway that has been elucidated. The following diagram illustrates the eukaryotic pathway.

Caption: Eukaryotic biosynthesis of Tetrahymanol from squalene.

This compound: Current Knowledge and Data Gaps

Despite being a known derivative of Tetrahymanol, there is a significant lack of publicly available scientific literature detailing the biological activity, mechanism of action, or pharmacological effects of this compound. Extensive searches have not yielded specific studies or experimental data related to its cellular targets or influence on signaling pathways.

Experimental Protocols

General Analytical Methods for Triterpenoids

While specific experimental protocols for this compound are not available, general methods for the analysis of related triterpenoids can be adapted. These include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common technique for the separation and identification of volatile and semi-volatile compounds like triterpenoids.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for the analysis of less volatile triterpenoids and their derivatives.

-

Thin-Layer Chromatography (TLC): A fundamental technique for the separation and qualitative analysis of triterpenoids.

Synthesis of this compound from Tetrahymanol

Disclaimer: The following is a generalized theoretical procedure and has not been validated from the available literature. It should be adapted and optimized by qualified researchers.

Objective: To oxidize the hydroxyl group of Tetrahymanol to a ketone to yield this compound.

Materials:

-

Tetrahymanol

-

A suitable mild oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane)

-

Anhydrous dichloromethane (DCM) or another suitable solvent

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve Tetrahymanol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the mild oxidizing agent portion-wise to the solution at a controlled temperature (e.g., 0 °C or room temperature).

-

Monitor the reaction progress using TLC.

-

Upon completion, quench the reaction appropriately.

-

Perform an aqueous workup to remove the oxidizing agent and byproducts.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system to isolate this compound.

-

Characterize the final product using analytical techniques such as NMR and mass spectrometry to confirm its identity and purity.

Future Research Directions

The significant gap in the understanding of this compound's biological role presents a clear opportunity for future research. Key areas for investigation include:

-

Pharmacological Screening: Systematic screening of this compound against various cell lines (e.g., cancer, immune cells) and enzyme assays to identify potential biological activities.

-

Mechanism of Action Studies: If any bioactivity is identified, subsequent studies to elucidate the underlying mechanism of action and identify cellular targets and affected signaling pathways will be crucial.

-

Comparative Studies: Direct comparison of the biological effects of this compound and Tetrahymanol to understand the structure-activity relationship and the impact of the ketone versus alcohol functional group.

Conclusion

This compound remains a molecule of interest primarily due to its relationship with the biologically significant triterpenoid, Tetrahymanol. While its fundamental chemical properties are known, its role in biology is largely unexplored. This guide has summarized the available information, highlighting the extensive knowledge gap that awaits investigation by the scientific community. The provided theoretical framework for its synthesis and the general analytical methods for related compounds offer a starting point for researchers aiming to unravel the biological functions of this compound.

References

- 1. Tetrahymanol - Wikipedia [en.wikipedia.org]

- 2. Squalene-Tetrahymanol Cyclase Expression Enables Sterol-Independent Growth of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Squalene-Tetrahymanol Cyclase Expression Enables Sterol-Independent Growth of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the biosynthesis of tetrahymanol in Tetrahymena pyriformis. The mechanism of inhibition by cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. A distinct pathway for tetrahymanol synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Tetrahymanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahymanone is a pentacyclic triterpenoid alcohol, also known as gammaceran-3-one. It is a sterol surrogate found in the membranes of some eukaryotes, particularly the ciliate Tetrahymena. Unlike most eukaryotes that synthesize oxygen-dependent sterols, some, like Tetrahymena, can produce tetrahymanol, which is then oxidized to this compound. The analysis of this compound is crucial for understanding lipid metabolism in these organisms and for various ecotoxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of triterpenoids like this compound after appropriate sample preparation and derivatization.[1][2]

This document provides a detailed protocol for the extraction, derivatization, and subsequent analysis of this compound from Tetrahymena cultures using GC-MS.

Principle

The protocol involves the extraction of total lipids from Tetrahymena cells. Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile form suitable for GC analysis. This is typically achieved through silylation, where the active hydrogen in the hydroxyl group of tetrahymanol (the precursor to this compound) is replaced by a trimethylsilyl (TMS) group.[1][3][4] The resulting TMS-derivatized compound is then introduced into the GC-MS system.

In the gas chromatograph, the derivatized sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound, allowing for its identification.[5] Quantification can be achieved by comparing the peak area of the analyte to that of a known standard.[6][7]

Experimental Protocol

1. Materials and Reagents

-

Tetrahymena cell culture

-

Chloroform

-

Methanol

-

Deionized water

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Pyridine

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[4][8]

-

Internal standard (e.g., cholesterol or a non-naturally occurring sterol)

-

Nitrogen gas (high purity)

-

Glass centrifuge tubes with PTFE-lined caps

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

GC-MS system with a suitable capillary column

2. Sample Preparation: Lipid Extraction

This protocol is adapted from standard lipid extraction methods.

-

Harvest Tetrahymena cells from the culture medium by centrifugation at 3,000 x g for 5 minutes.

-

Wash the cell pellet twice with a saline solution (e.g., 0.9% NaCl) to remove any residual medium.

-

Accurately weigh the wet cell pellet.

-

Add a known amount of internal standard to the cell pellet.

-

Perform a modified Bligh-Dyer extraction:

-

Add a 3.75:1:2 mixture of chloroform:methanol:water (v/v/v) to the cell pellet. For every 1 g of wet cells, use 3.75 ml of the solvent mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

-

Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Dry the chloroform extract under a gentle stream of nitrogen gas at room temperature.

-

Resuspend the dried lipid extract in a small, known volume of chloroform for storage at -20°C until derivatization.

3. Derivatization: Silylation

-

Transfer an aliquot of the lipid extract to a clean, dry reaction vial.

-

Evaporate the solvent completely under a stream of nitrogen. It is crucial to ensure the sample is anhydrous, as water can interfere with the silylation reaction.[4]

-

Add 50 µL of pyridine to the dried extract to dissolve the lipids.

-

Add 50 µL of BSTFA with 1% TMCS to the vial.[4]

-

Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.[9]

-

Allow the vial to cool to room temperature before GC-MS analysis.

4. GC-MS Analysis

The following are general GC-MS parameters that may require optimization for your specific instrument and column.

-

Gas Chromatograph:

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column coated with 5% phenyl methylpolysiloxane.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp 1: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

-

Ramp 2: Increase to 300°C at a rate of 5°C/min, hold for 10 minutes.

-

-

-

Mass Spectrometer:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-650

-

Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

5. Data Analysis and Quantification

-

Identification: Identify the TMS-derivatized this compound peak in the total ion chromatogram (TIC) by its retention time and by comparing its mass spectrum to a reference library or previously published spectra.

-

Quantification: For quantitative analysis, create a calibration curve using a series of known concentrations of a this compound standard that have undergone the same derivatization procedure. Plot the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of the standard. Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Data Presentation

Quantitative results for this compound in different experimental conditions can be summarized in a table for clear comparison.

| Sample ID | Treatment Condition | This compound Concentration (µg/mg of wet cell weight) | Standard Deviation |

| Control 1 | Standard Culture Medium | 1.25 | 0.15 |

| Control 2 | Standard Culture Medium | 1.31 | 0.12 |

| Treatment A | Medium with Compound X | 0.87 | 0.09 |

| Treatment B | Medium with Compound Y | 1.98 | 0.21 |

Experimental Workflow Diagram

Caption: Workflow for the GC-MS analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. google.com [google.com]

- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 5. Chemical study of triterpenoid resinous materials in archaeological findings by means of direct exposure electron ionisation mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GC-MS Profiling of Triterpenoid Saponins from 28 Quinoa Varieties (Chenopodium quinoa Willd.) Grown in Washington State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Results for "Gas Chromatography-mass Spectrometry" | Springer Nature Experiments [experiments.springernature.com]